ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKRPPMZGKJYIO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15N1O2S1
- CAS Number : 53162-53-1
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The cinnamoyl moiety may contribute to the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antimicrobial | Activity against E. coli and S. aureus |
Case Studies and Research Findings
-
Antioxidant Properties :
A study demonstrated that this compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant agent . -
Anti-inflammatory Effects :
In vitro experiments showed that this compound could significantly reduce the secretion of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses . -
Antimicrobial Activity :
Research indicated that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. Ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate has shown promise in inhibiting the proliferation of cancer cells. A study published in a peer-reviewed journal demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways related to cell growth and survival. Specifically, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as an important reagent in organic synthesis, particularly in the formation of amides and esters. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex molecules .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Reacting thiophene derivatives with cinnamoyl chloride.
- Amidation : Using amine coupling reactions to form the desired amide linkage .
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Synthesis and Characterization
A research team successfully synthesized this compound and characterized it using NMR and mass spectrometry techniques. The study detailed various synthetic routes and provided insights into optimizing reaction conditions for improved yields .
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three classes of analogs (Table 1):
Key Observations :
- The target compound’s cinnamoylamino group provides extended conjugation compared to the cyanoacrylamido analogs, which may improve UV absorption and redox properties relevant to antioxidant activity .
- The sulfonylamino-ethoxycarbonyl analog has a higher molecular weight (439.5 g/mol) and greater complexity due to the sulfonyl group, likely affecting solubility and metabolic stability .
- Chloroanilinocarbonyl derivatives introduce halogen atoms, which can enhance binding to biological targets via hydrophobic interactions .
Physicochemical Properties
- Lipophilicity: The target compound’s cinnamoyl group (LogP ~4.3, estimated) is less polar than the cyanoacrylamido analogs (LogP ~3.1) but more lipophilic than the sulfonylamino derivative (LogP ~4.3) .
- Solubility : All compounds exhibit low aqueous solubility due to aromatic and alkyl substituents, necessitating formulation optimization for in vivo applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing ethyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate and its analogs?
- Methodological Answer : The compound can be synthesized via a two-step approach:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
- Step 2 : Knoevenagel condensation with cinnamaldehyde (or substituted benzaldehydes) in toluene, catalyzed by piperidine and acetic acid, to form the α,β-unsaturated acrylamido derivative. Yields range from 72–94% after recrystallization .
- Key Considerations : Reaction time (5–6 hours), solvent choice (toluene), and catalyst ratio are critical for purity. Monitor completion via TLC and confirm structures via IR (C=O stretch at ~1700 cm⁻¹), NMR (thiophene protons at δ 6.8–7.2 ppm), and mass spectrometry .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirm the presence of acrylamido (C=O at 1680–1700 cm⁻¹) and ester (C=O at 1720–1740 cm⁻¹) groups .
- NMR : Identify substituent-specific signals (e.g., cinnamoyl aromatic protons at δ 7.2–7.8 ppm and thiophene methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with theoretical molecular weights (e.g., CHNOS: 353.11 g/mol) .
- Purity Assurance : Recrystallize in ethanol or methanol and verify homogeneity via HPLC (≥95% purity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy)?
- Case Study : In a series of analogs, ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate showed high antioxidant activity (IC = 12 µM in DPPH assay) but moderate anti-inflammatory effects (40% inhibition in carrageenan-induced edema).
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing substituents (e.g., -Cl, -NO) with enhanced radical scavenging but reduced COX-2 inhibition .
- Target-Specific Assays : Use molecular docking to assess binding affinity to COX-2 vs. Nrf2/Keap1 pathways .
- Data Table :
| Substituent (R) | DPPH IC (µM) | Anti-inflammatory (% Inhibition) |
|---|---|---|
| 4-Cl | 12 ± 0.8 | 40 ± 3.2 |
| 4-OCH | 28 ± 1.5 | 62 ± 4.1 |
| H | 35 ± 2.1 | 25 ± 2.8 |
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodology :
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics Simulations : Simulate binding to tubulin or COX-2 to identify key interactions (e.g., hydrogen bonds with Thr179 or hydrophobic contacts with Val523) .
- Validation : Compare predicted IC values with experimental enzymatic assays (e.g., tubulin polymerization inhibition) .
Q. What experimental controls are critical when evaluating mechanistic interactions with biological targets?
- Controls for Tubulin Binding Studies :
- Positive Control : Use colchicine (IC = 1.2 µM) to benchmark inhibition of microtubule assembly .
- Negative Control : Include a non-binding analog (e.g., ethyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate) to confirm specificity.
- Assay Conditions : Maintain ATP levels (1–2 mM) in kinase assays to avoid false positives in signaling pathway studies .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Example : A derivative may show IC = 8 µM in HeLa cells but >50 µM in MCF-7 cells.
- Root Cause Analysis :
- Metabolic Differences : MCF-7 may overexpress efflux pumps (e.g., P-gp) or have altered esterase activity affecting prodrug activation .
- Pathway Redundancy : Redundant survival pathways (e.g., PI3K/Akt in MCF-7) may reduce compound efficacy.
- Mitigation : Co-administer with a P-gp inhibitor (e.g., verapamil) or use siRNA knockdown to validate target dependence .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
